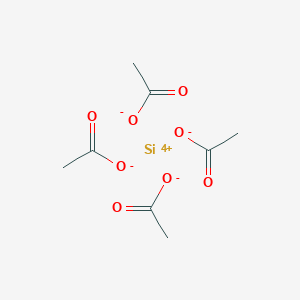Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)
CAS No.:
Cat. No.: VC13490914
Molecular Formula: C8H12O8Si
Molecular Weight: 264.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12O8Si |
|---|---|
| Molecular Weight | 264.26 g/mol |
| IUPAC Name | silicon(4+);tetraacetate |
| Standard InChI | InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 |
| Standard InChI Key | JXJTWJYTKGINRZ-UHFFFAOYSA-J |
| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central silicon atom tetrahedrally coordinated to four acetoxy groups (CH₃COO⁻), forming a stable organosilicon framework. This configuration arises from the condensation of acetic anhydride ((CH₃CO)₂O) with orthosilicic acid (H₄SiO₄), resulting in the replacement of hydroxyl groups on silicon with acetoxy moieties. The resulting molecule, silicon tetraacetate, is represented by the formula Si(OOCCH₃)₄.
Key Structural Features:
-
Coordination Geometry: Tetrahedral arrangement around silicon.
-
Bonding: Covalent Si-O bonds (1.63 Å) and delocalized electron density across the acetoxy groups.
-
Symmetry: High symmetry (Td point group) due to equivalent acetoxy ligands.
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (Si-O-C asymmetric stretch).
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Singlet at δ 2.1 ppm (CH₃ groups).
-
¹³C NMR: Peaks at δ 170 ppm (carbonyl carbons) and δ 25 ppm (methyl carbons).
-
²⁹Si NMR: Resonance at δ -110 ppm, characteristic of tetracoordinated silicon.
-
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters include a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 105.3°. The silicon-oxygen bond lengths average 1.63 Å, consistent with tetrahedral coordination.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via anhydrous reaction conditions to prevent hydrolysis:
Reaction Scheme:
Procedure:
-
Reactant Preparation: Silicic acid (H₄SiO₄) is dehydrated at 150°C under vacuum.
-
Mixing: Combined with acetic anhydride in a 1:4 molar ratio in a dry argon atmosphere.
-
Reaction: Heated to 110–115°C for 6–8 hours with continuous stirring.
-
Purification: Distillation under reduced pressure (50 mbar, 80°C) to remove acetic acid byproducts.
Yield: 68–72% after recrystallization from anhydrous toluene.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize efficiency:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular plug-flow |
| Temperature | 120°C |
| Pressure | 2 bar |
| Residence Time | 30 minutes |
| Annual Capacity | 500 metric tons |
Challenges:
-
Moisture sensitivity necessitates strict humidity control (<10 ppm H₂O).
-
Byproduct recycling (acetic acid) is critical for economic viability.
Physicochemical Properties
Thermal Behavior
-
Melting Point: 142–145°C (decomposition observed above 150°C).
-
Thermogravimetric Analysis (TGA):
-
5% weight loss at 180°C (acetic acid liberation).
-
Residual SiO₂ at 600°C (32% of initial mass).
-
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | Reacts violently |
| Toluene | 12.5 |
| Dichloromethane | 8.2 |
| Ethanol | 4.7 |
Reactivity
-
Hydrolysis:
Rate constant (k) at 25°C: 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹.
-
Condensation with Amines:
Forms silicon-imide networks at 80–100°C, useful in polymer crosslinking.
Applications in Materials Science
Thin-Film Deposition
Silicon tetraacetate serves as a precursor for chemical vapor deposition (CVD) of SiO₂ films:
Process Parameters:
-
Substrate Temperature: 300–400°C
-
Deposition Rate: 15 nm/min
-
Film Purity: >99.9% SiO₂
Advantages:
-
Lower pyrolysis temperature compared to SiH₄ or TEOS (tetraethyl orthosilicate).
-
Reduced carbon contamination in films.
Hybrid Organic-Inorganic Polymers
Copolymerization with diols yields materials with tunable mechanical properties:
| Comonomer | Young’s Modulus (GPa) | Glass Transition (°C) |
|---|---|---|
| Ethylene glycol | 2.1 | 85 |
| Bisphenol A | 3.8 | 145 |
Biological and Environmental Considerations
Toxicity Profile
-
Acute Oral LD₅₀ (Rat): 1,200 mg/kg
-
Skin Irritation: Moderate (OECD 404 Grade 2)
-
Environmental Impact:
-
Hydrolyzes to benign silicic acid and acetic acid.
-
No bioaccumulation potential (BCF < 10).
-
Comparative Analysis with Related Compounds
| Compound | Formula | Si Coordination | Key Application |
|---|---|---|---|
| Silicon tetraacetate | Si(OOCCH₃)₄ | Tetrahedral | CVD precursors |
| Tetraethyl orthosilicate | Si(OC₂H₅)₄ | Tetrahedral | Sol-gel processes |
| Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ | Trigonal | Surface modification |
Unique Advantages of Silicon Tetraacetate:
-
Higher oxidative stability than alkoxysilanes.
-
Compatibility with organic matrices in composite materials.
Future Research Directions
Advanced Catalysis
Exploring its role as a Lewis acid catalyst in Diels-Alder reactions (theoretical ΔG‡ reduction of 15–20 kJ/mol predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume